molecular formula C14H16N4O2 B10963279 N~2~,N~2~-Diallyl-N-2,1,3-benzoxadiazol-4-ylglycinamide

N~2~,N~2~-Diallyl-N-2,1,3-benzoxadiazol-4-ylglycinamide

Cat. No.: B10963279
M. Wt: 272.30 g/mol
InChI Key: QNAUREIQVWATCG-UHFFFAOYSA-N
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Description

N~2~,N~2~-Diallyl-N-2,1,3-benzoxadiazol-4-ylglycinamide is a synthetic organic compound that belongs to the class of benzoxadiazole derivatives

Properties

Molecular Formula

C14H16N4O2

Molecular Weight

272.30 g/mol

IUPAC Name

N-(2,1,3-benzoxadiazol-4-yl)-2-[bis(prop-2-enyl)amino]acetamide

InChI

InChI=1S/C14H16N4O2/c1-3-8-18(9-4-2)10-13(19)15-11-6-5-7-12-14(11)17-20-16-12/h3-7H,1-2,8-10H2,(H,15,19)

InChI Key

QNAUREIQVWATCG-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC=C)CC(=O)NC1=CC=CC2=NON=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2,N~2~-Diallyl-N-2,1,3-benzoxadiazol-4-ylglycinamide typically involves the reaction of 2,1,3-benzoxadiazole-4-carboxylic acid with N,N-diallylglycinamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: Industrial production of N2,N~2~-Diallyl-N-2,1,3-benzoxadiazol-4-ylglycinamide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yield and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: N2,N~2~-Diallyl-N-2,1,3-benzoxadiazol-4-ylglycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

N~2~,N~2~-Diallyl-N-2,1,3-benzoxadiazol-4-ylglycinamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development and as a diagnostic tool.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N2,N~2~-Diallyl-N-2,1,3-benzoxadiazol-4-ylglycinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to altered cellular functions. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N~2~,N~2~-Diallyl-N-2,1,3-benzoxadiazol-4-ylglycinamide can be compared with other similar compounds, such as:

Uniqueness: N2,N~2~-Diallyl-N-2,1,3-benzoxadiazol-4-ylglycinamide is unique due to its benzoxadiazole core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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